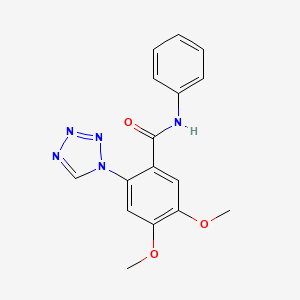![molecular formula C19H23N3O3 B5732071 2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5732071.png)
2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4-nitrophenol, commonly known as DNMDP, is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of new drugs. DNMDP belongs to the class of piperazine derivatives, which have been found to possess a wide range of biological activities, including antipsychotic, anti-inflammatory, and analgesic effects.
Wirkmechanismus
The exact mechanism of action of DNMDP is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. DNMDP has also been found to interact with certain receptors in the brain, such as the sigma-1 receptor, which is involved in regulating a variety of physiological processes.
Biochemical and Physiological Effects:
DNMDP has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain. DNMDP has also been found to possess antioxidant properties, which may help to protect against oxidative stress-induced damage in the brain. In addition, the compound has been found to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using DNMDP in lab experiments include its potential use in the development of new drugs for the treatment of various diseases. DNMDP has been found to possess a wide range of biological activities, making it a promising candidate for drug development. However, the limitations of using DNMDP in lab experiments include its complex synthesis process and the need for specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research on DNMDP. One area of research is the development of new drugs based on DNMDP. Researchers are exploring the potential use of DNMDP derivatives in the treatment of various diseases, including neurodegenerative diseases, cancer, and psychiatric disorders. Another area of research is the elucidation of the exact mechanism of action of DNMDP. Researchers are working to understand how DNMDP interacts with neurotransmitters and receptors in the brain. Finally, researchers are exploring the potential use of DNMDP in combination with other drugs to enhance its therapeutic effects.
Synthesemethoden
DNMDP can be synthesized using a multi-step process that involves the reaction of 2,4-dinitrophenol with 2,3-dimethylphenylpiperazine in the presence of a catalyst. The product is then purified using column chromatography to obtain pure DNMDP. The synthesis of DNMDP is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
DNMDP has been extensively studied for its potential use in the development of new drugs. It has been found to possess a wide range of biological activities, including antipsychotic, anti-inflammatory, and analgesic effects. DNMDP has also been found to have a potential role in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. The compound has been shown to possess antioxidant properties, which may help to protect against oxidative stress-induced damage in the brain.
Eigenschaften
IUPAC Name |
2-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-14-4-3-5-18(15(14)2)21-10-8-20(9-11-21)13-16-12-17(22(24)25)6-7-19(16)23/h3-7,12,23H,8-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBPKIXRYPTPLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC3=C(C=CC(=C3)[N+](=O)[O-])O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5423248 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-N'-{4-methoxy-3-[(4-methoxyphenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5731993.png)



![3,4-dimethoxy-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5732020.png)






![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]cyclohexanecarboxamide](/img/structure/B5732062.png)

![N-(3-acetylphenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5732086.png)